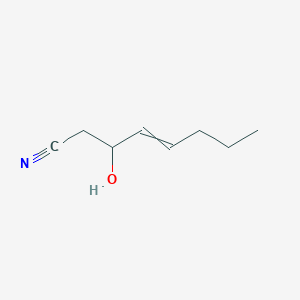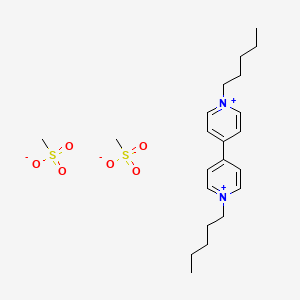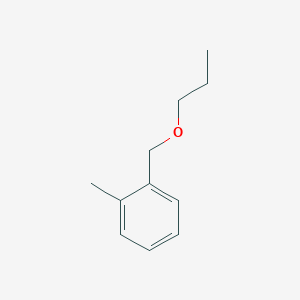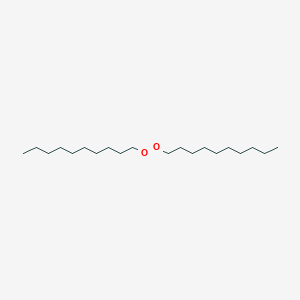
3-hydroxyoct-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyoct-4-enenitrile is an organic compound with the molecular formula C8H13NO. It features both a hydroxyl group (-OH) and a nitrile group (-CN) attached to an octene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Aldehydes and Ketones: 3-Hydroxyoct-4-enenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones.
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Hydroxyoct-4-enenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxyoct-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-hydroxyoct-4-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypent-4-enenitrile: A shorter chain analog with similar functional groups.
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon backbone.
Uniqueness
3-Hydroxyoct-4-enenitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on an octene backbone.
Propriétés
Numéro CAS |
96303-12-7 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-hydroxyoct-4-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6H2,1H3 |
Clé InChI |
LEHBNZAFCBRGAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)

![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
